

Mass Spectrometry of 2-Tetrahydrofuran-2-ylethanamine: A Technical Guide

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Compound of Interest

Compound Name: 2-Tetrahydrofuran-2-ylethanamine

Cat. No.: B1335577

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This guide provides an in-depth technical overview of the mass spectrometric analysis of **2-Tetrahydrofuran-2-ylethanamine** ($C_6H_{13}NO$, Mol. Wt.: 115.18 u)[1][2]. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's behavior under various ionization techniques and its subsequent fragmentation pathways. This document will delve into the theoretical underpinnings of its mass spectral analysis, provide practical experimental protocols, and present the expected data in a clear, concise format.

Introduction to 2-Tetrahydrofuran-2-ylethanamine and its Mass Spectrometric Analysis

2-Tetrahydrofuran-2-ylethanamine is a heterocyclic organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted at the 2-position with an ethanamine group[3][4]. The presence of both a cyclic ether and a primary amine functionality dictates its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Understanding the mass spectrum of this compound is crucial for its identification, purity assessment, and for tracking its metabolic fate in biological systems.

Mass spectrometry serves as a powerful analytical tool for the structural elucidation and quantification of **2-Tetrahydrofuran-2-ylethanamine**. The choice of ionization technique, primarily Electron Ionization (EI) for volatile samples introduced via Gas Chromatography (GC) or Electrospray Ionization (ESI) for less volatile samples or those analyzed by Liquid Chromatography (LC), will significantly influence the appearance of the mass spectrum.

Predicted Fragmentation Pathways

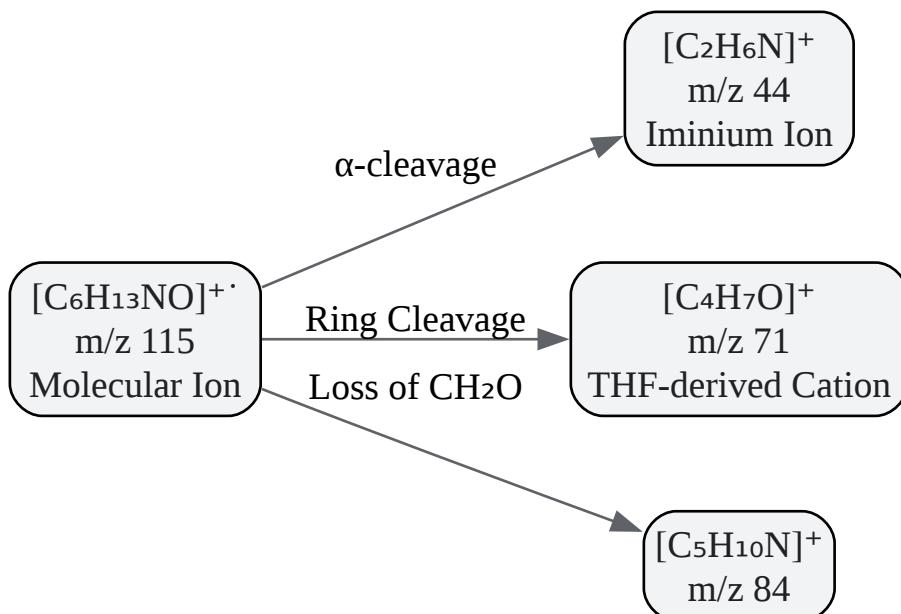
The fragmentation of **2-Tetrahydrofuran-2-ylethanamine** is governed by the established fragmentation rules for ethers and amines. The following sections detail the anticipated fragmentation mechanisms under both EI and ESI conditions.

Electron Ionization (EI) Mass Spectrometry

Under typical 70 eV EI conditions, the molecular ion ($M^{+}\cdot$) is expected to be observed at m/z 115. The fragmentation will likely be dominated by two primary pathways originating from the amine and the tetrahydrofuran ring.

- **Alpha-Cleavage (α -cleavage):** This is a characteristic fragmentation of amines and ethers. For **2-Tetrahydrofuran-2-ylethanamine**, α -cleavage adjacent to the nitrogen atom is a highly probable event. This involves the homolytic cleavage of the C-C bond between the ethyl side chain and the THF ring, leading to the formation of a stable iminium ion.
- **Ring Cleavage of the Tetrahydrofuran Moiety:** The tetrahydrofuran ring can undergo cleavage, a common fragmentation pathway for cyclic ethers. This can be initiated by the ionization of the oxygen atom, followed by bond scission.

A proposed fragmentation scheme under EI is depicted below.



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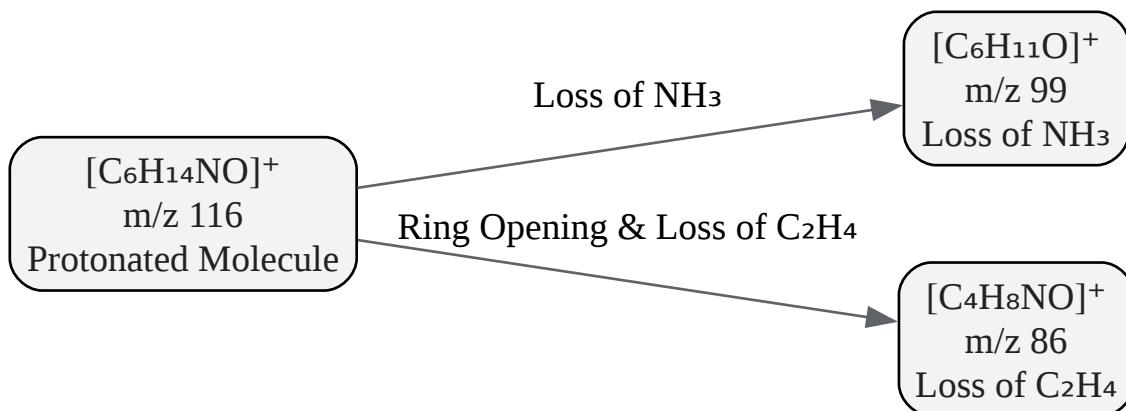
Caption: Predicted EI fragmentation of **2-Tetrahydrofuran-2-ylethanamine**.

Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion mode ESI-MS, **2-Tetrahydrofuran-2-ylethanamine** is expected to readily form the protonated molecule, $[M+H]^+$, at m/z 116. Fragmentation of this ion via collision-induced dissociation (CID) in MS/MS experiments would likely involve the loss of neutral molecules.

- Loss of Ammonia (NH_3): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia.
- Ring Opening and Subsequent Fragmentations: The protonated tetrahydrofuran ring can undergo ring-opening, followed by the loss of small neutral molecules like water (H_2O) or ethene (C_2H_4).

The proposed ESI-MS/MS fragmentation is illustrated below.

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Caption: Predicted ESI-MS/MS fragmentation of protonated **2-Tetrahydrofuran-2-ylethanamine**.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of **2-Tetrahydrofuran-2-ylethanamine**. Instrument parameters should be optimized for the specific

system being used.

GC-MS Analysis (EI)

This method is suitable for the analysis of the pure compound or its presence in a volatile matrix.

- Sample Preparation: Prepare a dilute solution of **2-Tetrahydrofuran-2-ylethanamine** (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 35-200.

LC-MS Analysis (ESI)

This method is ideal for analyzing **2-Tetrahydrofuran-2-ylethanamine** in complex matrices, such as biological fluids.

- Sample Preparation: Prepare a solution of the analyte in a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).

- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column is suitable.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% B over several minutes.
 - Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Temperature: 300-350 °C.
 - Drying Gas Flow: 8-12 L/min.
 - Nebulizer Pressure: 30-40 psi.
 - Mass Range: m/z 50-200 for MS1 scans. For MS/MS, select the precursor ion at m/z 116.

Data Presentation

The expected key ions and their relative abundances are summarized in the tables below. These are predictive and may vary based on experimental conditions.

Table 1: Predicted Key Ions in the EI Mass Spectrum of **2-Tetrahydrofuran-2-ylethanamine**

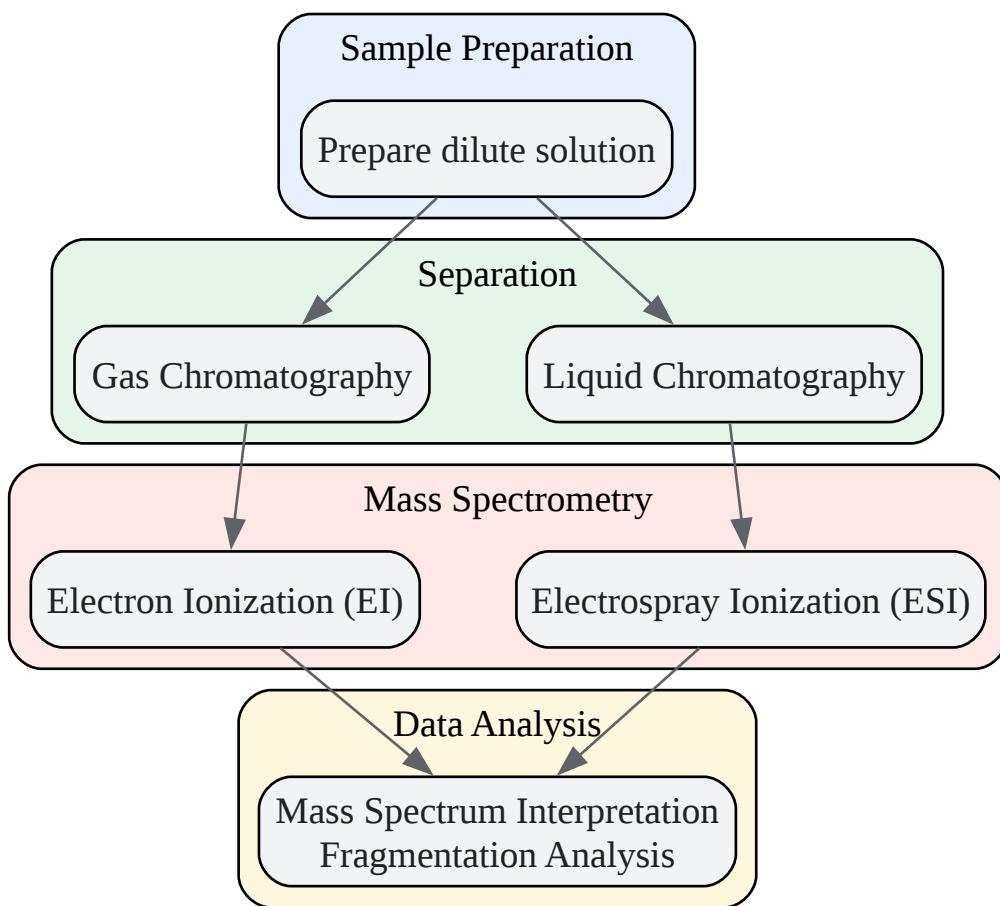
m/z	Proposed Ion Structure	Fragmentation Pathway	Predicted Relative Abundance
115	$[\text{C}_6\text{H}_{13}\text{NO}]^+$	Molecular Ion	Low to Medium
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Loss of CH_2O from M^+	Medium
71	$[\text{C}_4\text{H}_7\text{O}]^+$	Cleavage of the ethylamine side chain	Medium to High
44	$[\text{C}_2\text{H}_6\text{N}]^+$	α -cleavage	High (likely base peak)

Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of Protonated **2-Tetrahydrofuran-2-ylethanamine** ($[\text{M}+\text{H}]^+$ at m/z 116)

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss
116	99	NH_3
116	86	C_2H_4

Workflow for Analysis

The overall workflow for the mass spectrometric analysis of **2-Tetrahydrofuran-2-ylethanamine** is outlined below.



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